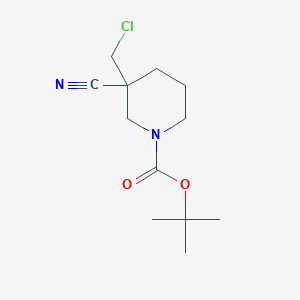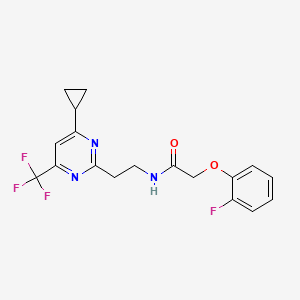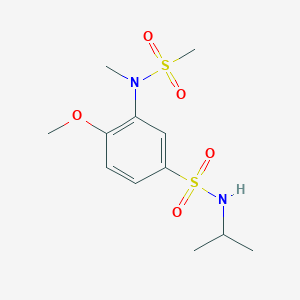![molecular formula C18H15ClN6O2 B2921378 3-({4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one CAS No. 903202-10-8](/img/structure/B2921378.png)
3-({4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one is a complex organic compound with a variety of applications in both scientific research and industry. Its unique structure, featuring a combination of a benzoxazole and a triazine ring, offers a range of chemical reactivity and biological activity that makes it a subject of interest in multiple fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-({4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one typically begins with the preparation of the intermediate triazine and benzoxazole rings. The key steps often involve:
Formation of the Triazine Ring: Starting with cyanuric chloride, substitution reactions with aniline and methylamine form the substituted triazine.
Benzoxazole Ring Formation: This usually involves the condensation of 2-aminophenol with a carboxylic acid derivative.
Coupling Reactions: The triazine and benzoxazole intermediates are then coupled under controlled conditions to form the final compound. Common reagents include base catalysts such as potassium carbonate and solvents like dimethylformamide (DMF).
Industrial Production Methods: Industrial production often scales up these laboratory methods, employing continuous flow reactors for improved efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and reaction time, are crucial. Green chemistry principles are also applied to reduce waste and enhance sustainability.
化学反応の分析
3-({4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one is involved in several types of chemical reactions:
Oxidation: The amino groups can undergo oxidation to form nitro derivatives.
Reduction: Reduction reactions, especially of the nitro derivatives, can produce corresponding amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as alkoxides or amines.
Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reducing agents such as sodium borohydride or lithium aluminum hydride.
Nucleophiles for substitution reactions include sodium methoxide or amines under mild conditions.
Major Products:
Nitro derivatives from oxidation.
Amines from reduction reactions.
Various substituted products depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound serves as a building block in the synthesis of more complex molecules and materials, particularly in polymer chemistry.
Biology: It is studied for its potential as an antimicrobial agent, given its unique structure that can interact with biological membranes and enzymes.
Medicine: Research is ongoing into its potential therapeutic uses, including as an anticancer agent, due to its ability to interfere with cellular processes.
Industry: The compound finds applications in the development of dyes and pigments, where its stability and color properties are advantageous.
作用機序
The biological activity of 3-({4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one is primarily driven by its ability to bind to proteins and enzymes. The triazine ring can form hydrogen bonds and hydrophobic interactions with biological molecules, altering their function and leading to effects such as enzyme inhibition or disruption of cell membrane integrity.
類似化合物との比較
3-(4-amino-6-methylamino-1,3,5-triazin-2-yl)-1,3-benzoxazole
3-(4-amino-6-(methyl(phenyl)amino)-1,3,5-triazin-2-yl)benzoxazole
2-(4-amino-6-phenylamino-1,3,5-triazin-2-yl)-1,3-benzoxazole
Uniqueness: Compared to similar compounds, 3-({4-amino-6-[methyl(phenyl)amino]-1,3,5-triazin-2-yl}methyl)-5-chloro-1,3-benzoxazol-2(3H)-one has unique substituents that enhance its chemical reactivity and biological activity. The presence of the chlorine atom and the specific arrangement of the triazine and benzoxazole rings confer distinct properties not shared by other closely related structures.
Conclusion
This compound is a multifaceted compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable subject of ongoing research, promising new applications and insights in chemistry, biology, medicine, and beyond.
特性
IUPAC Name |
3-[[4-amino-6-(N-methylanilino)-1,3,5-triazin-2-yl]methyl]-5-chloro-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN6O2/c1-24(12-5-3-2-4-6-12)17-22-15(21-16(20)23-17)10-25-13-9-11(19)7-8-14(13)27-18(25)26/h2-9H,10H2,1H3,(H2,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVVBEJUMQRGCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C2=NC(=NC(=N2)N)CN3C4=C(C=CC(=C4)Cl)OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2-chloro-4-fluorophenyl)-2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2921296.png)

![methyl 2-[2-({3-[4-(2-methoxyphenyl)piperazin-1-yl]pyrazin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2921300.png)
![N-(cyclopropylmethyl)-4-{[2-oxo-5-(trifluoromethyl)-1(2H)-pyridinyl]methyl}benzenecarboxamide](/img/structure/B2921301.png)
![3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]-1-(thiophen-2-yl)urea](/img/structure/B2921302.png)
![benzyl (2-oxo-2-((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethyl)carbamate](/img/structure/B2921304.png)
![rac-benzyl 4-[(3aR,6aS)-2-oxo-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-3-yl]piperidine-1-carboxylate hydrochloride, cis](/img/structure/B2921306.png)
![4-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B2921308.png)


![12-chloro-4-{[(2-chlorophenyl)methyl]sulfanyl}-9-methyl-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaene-8,8-dione](/img/structure/B2921314.png)


![N-[2-(1-Methylcyclopropyl)ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2921318.png)
